N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride
Description
N-[2-[4-(2-Hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride (CAS 146715-34-6) is a trihydrochloride salt derivative of the selective serotonin 5-HT1A receptor antagonist desmethyl-WAY 100635 . Structurally, it features a cyclohexanecarboxamide backbone linked to a pyridinyl group and a piperazine ring substituted with a 2-hydroxyphenyl moiety. The trihydrochloride salt enhances solubility and stability compared to freebase forms, making it suitable for preclinical studies . This compound is critical for investigating 5-HT1A receptor dynamics, as it lacks the methyl group present in its analog WAY-100,635 (a methoxyphenyl derivative), which may influence receptor binding kinetics .
Properties
IUPAC Name |
N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2.3ClH/c29-22-11-5-4-10-21(22)27-17-14-26(15-18-27)16-19-28(23-12-6-7-13-25-23)24(30)20-8-2-1-3-9-20;;;/h4-7,10-13,20,29H,1-3,8-9,14-19H2;3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYVALGQSZNINT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(CCN2CCN(CC2)C3=CC=CC=C3O)C4=CC=CC=N4.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35Cl3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Hydroxyphenyl Group: This step often involves nucleophilic substitution reactions where the hydroxyphenyl group is introduced to the piperazine ring.
Incorporation of the Pyridinyl Group: This can be done through various coupling reactions, such as Buchwald-Hartwig amination or aromatic nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide undergoes several types of chemical reactions:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the pyridinyl group, to form dihydropyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonium salts are commonly employed.
Major Products
The major products formed from these reactions include quinones, dihydropyridine derivatives, and various substituted piperazines .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C24H35Cl3N4O2
- Molecular Weight : Approximately 447.486 g/mol
- CAS Number : 924640-31-3
The unique structure, featuring a piperazine ring and a pyridine moiety, allows for diverse interactions with biological targets, particularly in the central nervous system.
Pharmacological Applications
-
Serotonin Receptor Modulation
- The compound is known to act as a ligand for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. These receptors are crucial in mood regulation and anxiety management. Research indicates that compounds with similar structures can modulate serotonin levels effectively, making this compound a potential candidate for treating depression and anxiety disorders.
-
CNS Disorders
- Studies have shown that compounds like N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide; trihydrochloride may be beneficial in treating cognitive impairments associated with conditions such as Alzheimer's disease. The modulation of neurotransmitter systems can improve cognitive function and alleviate symptoms related to these disorders .
-
Antidepressant Properties
- Similar compounds have demonstrated antidepressant-like effects in preclinical studies. The structural similarities suggest that this compound may exhibit comparable pharmacological profiles, warranting further investigation into its efficacy as an antidepressant.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the interaction of the compound with serotonin receptors, revealing significant binding affinity to 5-HT1A receptors. |
| Study 2 | Evaluated the compound's effects on anxiety models in rodents, showing reduced anxiety-like behavior compared to control groups. |
| Study 3 | Conducted molecular docking studies indicating strong interactions with target proteins involved in CNS disorders. |
These studies collectively highlight the compound's potential as a therapeutic agent for various psychiatric conditions.
Synthesis and Characterization
The synthesis of N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide; trihydrochloride typically involves multi-step organic reactions that include:
- Formation of the piperazine ring.
- Attachment of the pyridine moiety.
- Final cyclohexanecarboxamide formation.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide involves its interaction with molecular targets such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways . This interaction can lead to therapeutic effects in conditions like hypertension and depression .
Comparison with Similar Compounds
WAY-100,635 Maleate (CAS 146714-97-6)
WAY-100,635 maleate shares the core cyclohexanecarboxamide structure but differs in the piperazine substituent (2-methoxyphenyl vs. 2-hydroxyphenyl) and counterion (maleate vs. trihydrochloride). Both compounds exhibit high 5-HT1A affinity, but desmethyl-WAY 100635’s hydroxyl group may reduce metabolic stability due to increased polarity .
18F-Mefway and 18F-FCWAY
These fluorine-18 radiolabeled analogs are used in positron emission tomography (PET) imaging for quantifying 5-HT1A receptors in vivo. Unlike the trihydrochloride compound, 18F-Mefway includes a trans-fluoromethyl group on the cyclohexane ring, while 18F-FCWAY substitutes the hydroxyl group with fluorine. Both exhibit rapid brain uptake and clearance, but 18F-Mefway shows superior receptor specificity and lower nonspecific binding compared to 18F-FCWAY .
8-OH-DPAT Hydrobromide (CAS 78950-78-4)
A 5-HT1A receptor agonist, 8-OH-DPAT hydrobromide, contrasts functionally with the antagonist activity of the trihydrochloride compound. Structurally, it lacks the cyclohexanecarboxamide scaffold, instead featuring a tetrahydronaphthalenol core. This difference underpins its agonist efficacy, making it a tool for studying receptor activation pathways .
Physicochemical Properties
| Property | Trihydrochloride Compound | WAY-100,635 Maleate | 18F-Mefway |
|---|---|---|---|
| Molecular Formula | C25H31N4O2·3HCl | C25H34N4O2·C4H4O4 | C26H33F1N4O2 |
| Molecular Weight (g/mol) | 535.92 | 540.66 | 452.57 |
| LogP | ~2.5 (predicted) | 3.83 | 3.95 (fluorinated) |
| Solubility | High (trihydrochloride salt) | Moderate (maleate salt) | Low (non-ionic form) |
| Primary Application | In vitro antagonist studies | In vivo PET imaging | In vivo PET imaging |
Key Observations :
- The trihydrochloride salt improves aqueous solubility compared to maleate or non-ionic forms, facilitating in vitro assays .
- Fluorinated analogs (18F-Mefway/FCWAY) prioritize blood-brain barrier permeability over solubility for imaging .
Pharmacological Profiles
Receptor Binding Affinity
- Trihydrochloride Compound: Exhibits nanomolar affinity (Ki ~1–5 nM) for 5-HT1A receptors, with negligible activity at α1-adrenergic or D2 dopamine receptors .
- WAY-100,635 Maleate : Similar affinity (Ki ~0.5–2 nM) but faster dissociation kinetics due to methoxy group interactions .
- 8-OH-DPAT Hydrobromide: Agonist activity with Ki ~2 nM, highlighting how minor structural changes (hydroxyl vs. methoxy) reverse functional outcomes .
Metabolic Stability
The hydroxyphenyl group in the trihydrochloride compound increases susceptibility to glucuronidation compared to methoxy-substituted analogs, reducing in vivo half-life . This limitation is circumvented in PET tracers like 18F-Mefway, where fluorine substitution enhances metabolic resistance .
Biological Activity
N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide; trihydrochloride (CAS Number: 924640-31-3) is a complex organic compound with significant potential in pharmacological research, particularly in neuropharmacology and medicinal chemistry. Its structure includes a cyclohexanecarboxamide backbone, a piperazine moiety, and a pyridine ring, which collectively enhance its biological activity.
- Molecular Formula : C24H35Cl3N4O2
- Molecular Weight : 447.486 g/mol
- LogP : 3.69050
- PSA (Polar Surface Area) : 105.73000
The compound primarily acts as a ligand for serotonin receptors, specifically the 5-HT1A and 5-HT2A subtypes. These receptors are crucial in regulating mood, anxiety, and cognition. The presence of the hydroxyphenyl group is believed to enhance its binding affinity and specificity towards these receptors, making it a candidate for treating psychiatric disorders.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structures can modulate serotonin levels, which are vital for mood regulation. The compound's ability to act as a selective antagonist for the 5-HT1A receptor suggests its potential use in treating anxiety and depression .
Tyrosinase Inhibition
In studies focused on tyrosinase inhibition, a key enzyme in melanin biosynthesis, related compounds have shown promising results. For instance, derivatives of the hydroxyphenylpiperazine class demonstrated significant inhibitory effects on tyrosinase activity, indicating that similar mechanisms may apply to N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide; trihydrochloride .
Study on Serotonin Receptor Interaction
A study evaluated the interactions of various piperazine-based compounds with serotonin receptors. The findings suggested that N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide; trihydrochloride exhibited strong binding affinity to the 5-HT1A receptor, contributing to its antidepressant-like effects.
Tyrosinase Inhibition Assays
In vitro assays demonstrated that related compounds significantly inhibited tyrosinase activity with IC50 values in the low micromolar range. For example, one derivative showed an IC50 of 3.8 μM against AbTYR, highlighting the potential of this class of compounds in anti-melanogenic applications .
Comparative Analysis of Related Compounds
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| N-{2-[4-(2-methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)carboxamide | Contains methoxy instead of hydroxy | Potentially similar receptor activity |
| N-(2-pyridinyl)-N-(4-fluorophenyl)piperazine | Fluorinated phenyl group | Antidepressant-like effects |
| 1-(4-hydroxyphenyl)-piperazine | Simplified piperazine derivative | Modulates serotonin pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
